N-Methylnuciferine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

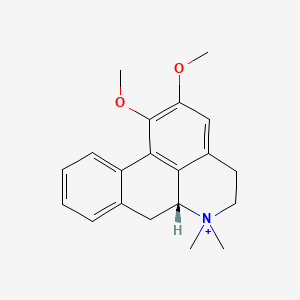

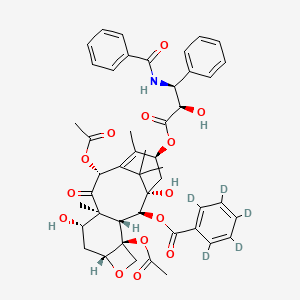

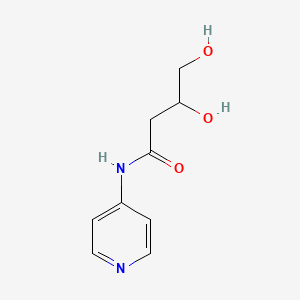

N-甲基荷叶碱是一种从莲(Nelumbo nucifera)中提取的阿朴啡类生物碱。它以其多样的生物活性而闻名,并因其潜在的治疗应用而被研究。 该化合物的分子式为 C20H24NO2+,分子量为 310.42 g/mol .

作用机制

N-甲基荷叶碱通过多种分子靶点和途径发挥作用。据证明,它可以与神经递质受体相互作用、调节酶活性并影响细胞信号通路。 例如,它可以抑制小胶质细胞中一氧化氮的产生,从而减少炎症 .

类似化合物:

荷叶碱: N-甲基荷叶碱的前体,以其类似的生物活性而闻名。

N-去甲荷叶碱: 来自莲的另一种具有类似特性的生物碱。

独特性: N-甲基荷叶碱因其甲基化结构而独特,与未甲基化的对应物相比,它增强了其稳定性和生物利用度。 这种修饰也影响其与生物靶点的相互作用,使其成为治疗研究中有价值的化合物 .

生化分析

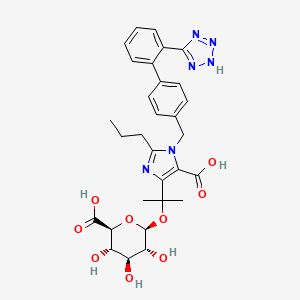

Biochemical Properties

N-Methylnuciferine interacts with various enzymes and proteins in biochemical reactions. It has been found to scavenge DPPH radicals and inhibit α-glucosidase and α-amylase . These interactions suggest that this compound may play a role in managing oxidative stress and regulating carbohydrate metabolism.

Cellular Effects

At the cellular level, this compound influences various processes. For instance, it has been shown to reduce nitric oxide production in BV-2 microglia when applied at a concentration of 20 µM . This suggests that this compound may modulate cell signaling pathways and influence cellular metabolism.

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It binds to biomolecules, inhibits or activates enzymes, and induces changes in gene expression. For example, its ability to inhibit α-glucosidase and α-amylase suggests that it may interfere with carbohydrate metabolism at the molecular level .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as α-glucosidase and α-amylase, potentially affecting metabolic flux or metabolite levels .

准备方法

合成路线和反应条件: N-甲基荷叶碱可以通过多种化学反应合成。一种常见的合成方法是在碱(如碳酸钾)的存在下,用甲基碘对荷叶碱进行甲基化。 反应通常在丙酮或二氯甲烷等有机溶剂中进行 .

工业生产方法: N-甲基荷叶碱的工业生产通常涉及从莲中提取荷叶碱,然后进行化学修饰。 提取过程包括溶剂提取和色谱纯化,以分离荷叶碱,然后将其甲基化以生成 N-甲基荷叶碱 .

化学反应分析

反应类型: N-甲基荷叶碱会发生各种化学反应,包括:

氧化: 它可以使用高锰酸钾或过氧化氢等氧化剂进行氧化。

还原: 还原反应可以使用硼氢化钠等还原剂进行。

常用试剂和条件:

氧化: 酸性介质中的高锰酸钾。

还原: 甲醇中的硼氢化钠。

取代: 在碱的存在下,像硫醇或胺这样的亲核试剂.

主要形成的产物:

氧化: 形成 N-甲基荷叶碱氧化物。

还原: 形成还原的 N-甲基荷叶碱衍生物。

取代: 形成取代的 N-甲基荷叶碱化合物.

科学研究应用

化学: 用作分析化学中研究生物碱的参考化合物。

生物学: 研究其对细胞过程和信号通路的影響。

医学: 探討其潛在的治療效果,包括抗炎、抗氧化和神經保護特性。

工业: 用于开发药物和营养保健品.

相似化合物的比较

Nuciferine: A precursor to N-Methylnuciferine, known for its similar biological activities.

N-Nornuciferine: Another alkaloid from the lotus plant with comparable properties.

Uniqueness: this compound is unique due to its methylated structure, which enhances its stability and bioavailability compared to its non-methylated counterparts. This modification also influences its interaction with biological targets, making it a valuable compound for therapeutic research .

属性

IUPAC Name |

(6aR)-1,2-dimethoxy-6,6-dimethyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-6-ium |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24NO2/c1-21(2)10-9-14-12-17(22-3)20(23-4)19-15-8-6-5-7-13(15)11-16(21)18(14)19/h5-8,12,16H,9-11H2,1-4H3/q+1/t16-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJSAZXBJMATEKS-MRXNPFEDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCC2=CC(=C(C3=C2C1CC4=CC=CC=C43)OC)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+]1(CCC2=CC(=C(C3=C2[C@H]1CC4=CC=CC=C43)OC)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24NO2+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the inhibitory activity of N-Methylnuciferine against α-glucosidase and α-amylase?

A1: This study reports, for the first time, the inhibitory activity of this compound against α-glucosidase and α-amylase. [] While the specific inhibitory concentrations (IC50 values) were not provided in the abstract, the research suggests that this compound, along with dicentrinone, exhibits potential as an antidiabetic compound due to its enzymatic inhibition properties. Further research is needed to fully characterize the potency and mechanism of action of this compound against these enzymes.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Oxa-6-azabicyclo[3.1.0]hexane, 6-acetyl-2-(methoxymethyl)-, [1S-](/img/new.no-structure.jpg)

![N-[({2-[(Carbamoyloxy)methyl]-2-methylpentyl}oxy)carbonyl]-beta-D-glucopyranuronosylamine](/img/structure/B587602.png)